N,N-dimethyl-1,4-bis(5-methylfuran-2-carbonyl)piperazine-2-carboxamide
Description
N,N-dimethyl-1,4-bis(5-methylfuran-2-carbonyl)piperazine-2-carboxamide: is a synthetic organic compound characterized by its complex molecular structure, which includes a piperazine ring substituted with dimethyl groups and two 5-methylfuran-2-carbonyl groups
Properties
IUPAC Name |
N,N-dimethyl-1,4-bis(5-methylfuran-2-carbonyl)piperazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c1-12-5-7-15(26-12)18(24)21-9-10-22(14(11-21)17(23)20(3)4)19(25)16-8-6-13(2)27-16/h5-8,14H,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATATANKIXXXNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCN(C(C2)C(=O)N(C)C)C(=O)C3=CC=C(O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N,N-dimethyl-1,4-bis(5-methylfuran-2-carbonyl)piperazine-2-carboxamide typically begins with commercially available piperazine and 5-methylfuran-2-carboxylic acid.
Step 1 - Formation of Intermediate: The piperazine is first reacted with dimethylamine under basic conditions to form N,N-dimethylpiperazine.
Step 2 - Coupling Reaction: The intermediate is then subjected to a coupling reaction with 5-methylfuran-2-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Step 3 - Final Product Formation: The resulting product is purified through recrystallization or chromatography to obtain the final compound.
Industrial Production Methods:
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan rings in N,N-dimethyl-1,4-bis(5-methylfuran-2-carbonyl)piperazine-2-carboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon, where nucleophiles such as amines or thiols can attack.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of catalytic processes.
Materials Science: It can be incorporated into polymers to modify their physical properties, such as thermal stability and mechanical strength.
Biology and Medicine:
Drug Development: Due to its structural complexity, the compound can serve as a scaffold for designing new pharmaceuticals with potential therapeutic effects.
Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.
Industry:
Coatings and Adhesives: The compound’s unique structure can improve the performance of coatings and adhesives, providing better adhesion and durability.
Electronics: It can be used in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which N,N-dimethyl-1,4-bis(5-methylfuran-2-carbonyl)piperazine-2-carboxamide exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and influencing the electronic properties of the catalyst. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
N,N-dimethyl-1,4-bis(2-furancarbonyl)piperazine-2-carboxamide: Similar structure but with unsubstituted furan rings.
N,N-dimethyl-1,4-bis(5-ethylfuran-2-carbonyl)piperazine-2-carboxamide: Similar structure but with ethyl groups instead of methyl groups on the furan rings.
Uniqueness:
N,N-dimethyl-1,4-bis(5-methylfuran-2-carbonyl)piperazine-2-carboxamide is unique due to the presence of 5-methylfuran-2-carbonyl groups, which can impart distinct electronic and steric properties compared to its analogs. These differences can influence its reactivity, binding affinity, and overall performance in various applications.
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